molecular formula C11H18O4 B2986653 Methyl 1-(methoxycarbonylmethyl)cyclohexane-1-carboxylate CAS No. 68089-52-1

Methyl 1-(methoxycarbonylmethyl)cyclohexane-1-carboxylate

Cat. No. B2986653
CAS RN: 68089-52-1
M. Wt: 214.261
InChI Key: JOCRKMZPKAPPPJ-UHFFFAOYSA-N
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Description

Methyl 1-(methoxycarbonylmethyl)cyclohexane-1-carboxylate, also known as M1MCC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. M1MCC belongs to the class of cyclohexane carboxylates, which are known for their diverse biological activities. In

Scientific Research Applications

Aromatisation through Methoxycarbonyl Migration

A study by Acheson and Flowerday (1975) discusses the aromatisation of some cyclohexadienes, including compounds similar to Methyl 1-(methoxycarbonylmethyl)cyclohexane-1-carboxylate, through methoxycarbonyl migration. This process leads to the formation of methyl 2,3-dialkylbenzoates, showcasing a method for the synthesis of aromatic compounds from cyclohexadiene precursors R. Acheson, R. F. Flowerday, 1975.

Bromination and Epoxydation Reactions

Bellucci, Marioni, and Marsili (1972) explored the bromination of 3-cyclohexene-1-carboxylic acid and the epoxydation of methyl 3-cyclohexene-1-carboxylate. Their work provides valuable insights into the stereochemical outcomes of such reactions, demonstrating the impact of substituents and reaction conditions on product distribution, which could be relevant for derivatives of this compound G. Bellucci, F. Marioni, A. Marsili, 1972.

Carbonylation Catalyzed by Palladium

Yoshida et al. (1976) reported on the carbonylation of cyclohexene in a methanol solution catalyzed by palladium(II) chloride–triphenylphosphine, leading to Methyl cyclohexanecarboxylate with high yields. This study highlights a catalytic approach to functionalize cyclohexene derivatives, potentially applicable to this compound for the synthesis of carboxylate esters H. Yoshida, N. Sugita, K. Kudo, Y. Takezaki, 1976.

Synthesis of Bicyclo[2.2.2]oct-5-en-2-ones

Yates and Langford (1981) described the synthesis of bicyclo[2.2.2]oct-5-en-2-ones and related compounds from cyclohexadienes through various rearrangements and reactions, including oxidative decarboxylation. This work underscores the synthetic versatility of cyclohexadiene derivatives, offering potential pathways for the transformation of this compound into complex cyclic structures P. Yates, G. Langford, 1981.

Construction of the 1-Oxygenated Carbazole Core

Bautista, Jerezano, and Tamariz (2012) detailed an efficient synthetic approach for constructing the 1-oxygenated carbazole core, starting from cyclohexane-1,2-diones. While not directly mentioning this compound, this research highlights methods that could be adapted for the functionalization and cyclization of similar compounds R. Bautista, A. V. Jerezano, J. Tamariz, 2012.

properties

IUPAC Name

methyl 1-(2-methoxy-2-oxoethyl)cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-14-9(12)8-11(10(13)15-2)6-4-3-5-7-11/h3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCRKMZPKAPPPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CCCCC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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